

Technical Guide: Characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate

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Compound of Interest

Compound Name: (R)-1-Boc-2-ethylPiperazine

Cat. No.: B112577

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This technical guide provides an in-depth overview of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, a substituted piperazine derivative. Piperazine scaffolds are of significant interest in drug discovery and development due to their prevalence in biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and characterization data.

Physicochemical Properties

The fundamental physicochemical properties of the parent compound, tert-butyl piperazine-1-carboxylate, are summarized below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
IUPAC Name	tert-butyl (2R)-2-ethylpiperazine-1-carboxylate	N/A
InChI Key	DXJOJUNLMJMJSN- SECBINFHSA-N	[1]
Canonical SMILES	<chem>CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C</chem>	[1]
XLogP3-AA	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate. The following tables present nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. While specific data for the title compound is not available in the provided search results, representative data for a closely related analog is presented.[2]

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J Hz)
3.87 – 3.80 (m)	Multiplet	1H	N/A
3.38 – 3.25 (m)	Multiplet	2H	N/A
1.94 – 1.73 (m)	Multiplet	4H	N/A
1.72 – 1.53 (m)	Multiplet	6H	N/A
1.46 (s)	Singlet	9H	N/A
1.29 – 1.07 (m)	Multiplet	5H	N/A
1.00 – 0.86 (m)	Multiplet	2H	N/A

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[\[2\]](#)

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 126 MHz

Chemical Shift (δ ppm)
154.7
79.0
55.2
46.1
42.3
35.5
34.6
32.8
30.7
28.7
26.7
26.6
26.4
23.3

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[\[2\]](#)

Infrared (IR) Spectroscopy Data

Technique: Film

Wavenumber (cm ⁻¹)
2971
2922
1851
1692
1478
1449
1391
1364
1254
1171
1105
914
878
772

Note: Data corresponds to a similar N-Boc protected piperazine derivative.[\[2\]](#)

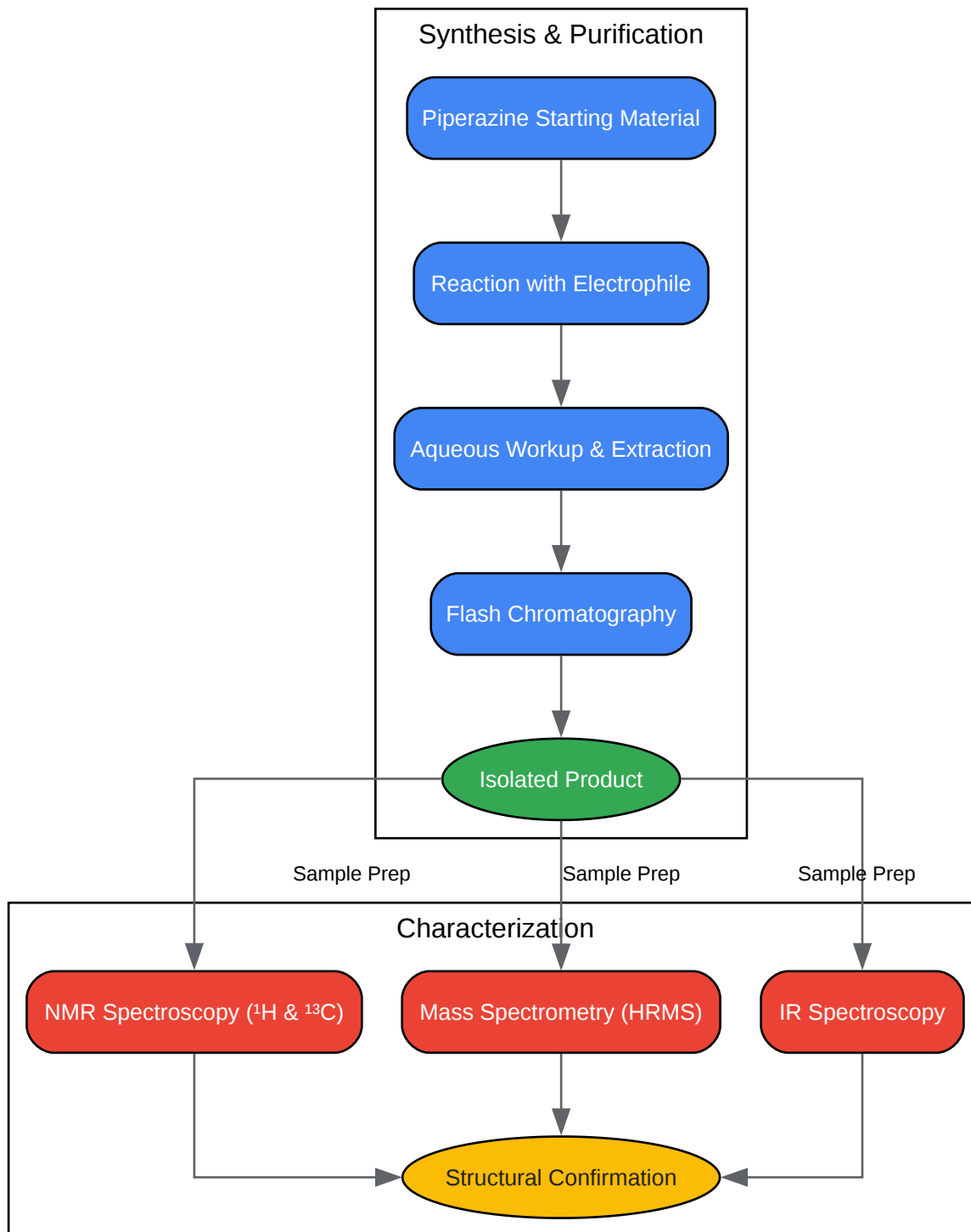
Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of substituted piperazine derivatives like tert-butyl (2R)-2-ethylpiperazine-1-carboxylate.

General Synthesis and Purification Workflow

The synthesis of N-Boc protected piperazine derivatives often involves the reaction of a piperazine starting material with a suitable electrophile, followed by purification.[\[3\]](#)

General Synthesis and Characterization Workflow

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Caption: Workflow for Synthesis and Characterization.

Purification Protocol: Flash Chromatography

Chromatographic purification is a standard method for isolating the desired product from a reaction mixture.^[2]

- **Column Preparation:** A silica gel column (230–400 mesh) is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
- **Sample Loading:** The crude product, concentrated under reduced pressure, is loaded onto the column.
- **Elution:** The column is eluted with the chosen solvent system, and fractions are collected.
- **Analysis:** The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- **Concentration:** Fractions containing the pure product are combined and concentrated under reduced pressure to yield the final compound.

Analytical Instrumentation and Methods

The following instrumentation and parameters are typically used for the characterization of N-Boc protected piperazine derivatives.^{[2][4]}

- **NMR Spectroscopy:**
 - **Instrument:** Bruker UltraShield Plus Avance III 500 MHz spectrometer or equivalent.^[2]
 - **Proton (¹H) NMR:** Spectra are internally referenced to residual protio signals of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm). Data is reported as chemical shift (δ ppm), multiplicity, coupling constant (Hz), and integration.^[2]
 - **Carbon (¹³C) NMR:** Spectra are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).^[2]
- **Infrared (IR) Spectroscopy:**
 - **Instrument:** Perkin Elmer Spectrum 100 FTIR spectrometer or equivalent.^[2]

- Reporting: Data is reported in wavenumbers (cm^{-1}).^[2]
- High-Resolution Mass Spectrometry (HRMS):
 - Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) is a common method for accurate mass determination.^[2]
 - Data: The mass-to-charge ratio (m/z) is reported and compared to the calculated value for the desired molecular ion (e.g., $[\text{M}+\text{Na}]^+$).^[2]

This guide provides a comprehensive summary of the characterization of tert-butyl (2R)-2-ethylpiperazine-1-carboxylate, based on available data for closely related analogs. The detailed protocols and tabulated data serve as a valuable resource for researchers working with this class of compounds.

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References

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